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(S,R,S)-AHPC-C6-PEG3-C4-Cl

PROTAC linker design E3 ligase ligand-linker conjugate targeted protein degradation

This VHL-recruiting PROTAC precursor features a 20-atom C6-PEG3 linker optimized for HaloTag7 degradation (intermediate between HaloPROTAC3 and 2). The terminal chloroalkane enables covalent conjugation to target ligands. With >98% purity and ≥100 mg/mL DMSO solubility, it ensures reliable performance in cell-based assays and preclinical studies. Choose for consistent ternary complex formation and degradation efficiency.

Molecular Formula C38H59ClN4O7S
Molecular Weight 751.4 g/mol
Cat. No. B10800970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C6-PEG3-C4-Cl
Molecular FormulaC38H59ClN4O7S
Molecular Weight751.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O
InChIInChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)
InChIKeyMLRLOIWXHCPWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-C6-PEG3-C4-Cl: VHL-Recruiting PROTAC Linker-Ligand Conjugate with PEG3 Spacer for Targeted Protein Degradation


(S,R,S)-AHPC-C6-PEG3-C4-Cl (CAS 1835705-55-9) is a pre-assembled E3 ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) development [1]. The compound incorporates the (S,R,S)-AHPC VHL ligand, which recruits the von Hippel-Lindau E3 ubiquitin ligase complex, covalently attached to a heterobifunctional linker comprising a hydrophobic C6 alkyl segment, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a terminal C4 alkyl chloride reactive handle . The chloroalkyl moiety enables efficient copper-free nucleophilic substitution conjugation to target protein ligands bearing thiol or amine functionalities [2]. With a molecular weight of 751.42 g/mol, the C6-PEG3-C4 architecture balances hydrophilicity and lipophilicity to modulate the physicochemical properties of resulting PROTACs, representing a defined linker length of approximately 20 atoms from the VHL ligand exit vector to the conjugation site . The compound is commercially supplied as a solid with ≥98% purity and demonstrates solubility in DMSO at ≥100 mg/mL .

Why (S,R,S)-AHPC-C6-PEG3-C4-Cl Cannot Be Substituted by Generic VHL Linker-Ligand Conjugates


Generic substitution of (S,R,S)-AHPC-C6-PEG3-C4-Cl with other VHL-recruiting linker-ligand conjugates is not scientifically valid due to the established sensitivity of PROTAC ternary complex formation and degradation efficiency to linker composition and length [1]. Linker architecture directly governs the spatial orientation between the E3 ligase and target protein, influencing the stability of the POI-PROTAC-E3 ternary complex and the efficiency of ubiquitin transfer [2]. Variations in PEG unit count (e.g., PEG2 vs. PEG3 vs. PEG6), alkyl segment length, and terminal functional group yield distinct physicochemical properties including solubility, LogP, and cellular permeability that are not interchangeable across analogs . Specifically, the C6-PEG3-C4 configuration in this compound provides an optimal 20-atom linker length with a balanced hydrophobic-hydrophilic profile that differs quantitatively from related conjugates in degradation efficiency and conjugation chemistry compatibility . Direct substitution with PEG2 or PEG6 analogs without re-optimization of the PROTAC design would risk compromised degradation activity and unpredictable pharmacokinetic behavior [3].

(S,R,S)-AHPC-C6-PEG3-C4-Cl Quantitative Differentiation Evidence vs. Closest Analogs


Linker Length and Atomic Composition: 20-Atom C6-PEG3-C4 vs. PEG2 and PEG6 Analogs

The (S,R,S)-AHPC-C6-PEG3-C4-Cl linker comprises a total of 20 atoms between the VHL ligand attachment point and the terminal chloride reactive group, consisting of a C6 alkyl segment (6 atoms), a PEG3 spacer (9 atoms: 3 × -O-CH2-CH2-), and a C4 alkyl chloride (4 atoms) . In direct comparison, (S,R,S)-AHPC-(C3-PEG)2-C6-Cl contains a 2-unit PEG linker with distinct atomic spacing (approximately 15-16 atoms), while (S,R,S)-AHPC-PEG6-C4-Cl extends to a 6-unit PEG linker (approximately 30 atoms) [1]. The 20-atom linker length falls within the empirically determined optimal range of 12 to over 20 carbon atoms for productive PROTAC ternary complex formation . Notably, linker lengths of 3-5 ethylene glycol subunits with VHL ligands have been shown to yield PROTACs with IC50 values between 50-70 μM in competitive HTRF assays, whereas suboptimal linker lengths can shift degradation efficiency by orders of magnitude [2].

PROTAC linker design E3 ligase ligand-linker conjugate targeted protein degradation

GFP-HaloTag7 Degradation Activity: PEG3 Linker Performance in Cell-Based Assays

(S,R,S)-AHPC-C6-PEG3-C4-Cl induces degradation of GFP-HaloTag7 fusion protein in cell-based assays, serving as a validated positive control HaloPROTAC for benchmarking linker efficiency . This degradation activity has been demonstrated in multiple independent studies using the HaloTag system, which enables quantification of target protein depletion without requiring target-specific antibodies . In comparative assessment, the PEG2 analog (S,R,S)-AHPC-(C3-PEG)2-C6-Cl and the PEG6 analog (S,R,S)-AHPC-PEG6-C4-Cl also induce GFP-HaloTag7 degradation, but the PEG3 variant represents a balanced intermediate linker length that avoids the potential steric constraints of shorter PEG2 linkers and the increased molecular weight (827.47 vs. 751.42 g/mol) and potential solubility challenges of longer PEG6 linkers [1]. The HaloPROTAC platform using this compound has been employed to validate degradation efficiency of PROTACs targeting oncogenic BCR-ABL, where the linker composition critically influenced degradation profiles [2].

HaloPROTAC GFP-HaloTag7 degradation cellular protein knockdown

Physicochemical Profile: LogP 4.9 and DMSO Solubility vs. PEG2 and PEG6 Analogs

(S,R,S)-AHPC-C6-PEG3-C4-Cl exhibits a calculated LogP of 4.9 and DMSO solubility of ≥100 mg/mL (133.08 mM), representing a balanced lipophilic-hydrophilic profile suitable for cellular permeability while maintaining adequate aqueous compatibility . The compound contains 3 hydrogen bond donors, 9 hydrogen bond acceptors, and 25 rotatable bonds, contributing to a molecular complexity score of 1010 . In comparison, the PEG6 analog (S,R,S)-AHPC-PEG6-C4-Cl has a molecular weight of 827.47 g/mol (+76.05 g/mol difference) and incorporates six PEG units that substantially increase hydrophilicity, potentially altering membrane permeability characteristics [1]. The PEG2 analog (S,R,S)-AHPC-(C3-PEG)2-C6-Cl has a molecular weight of 749.44 g/mol (-1.98 g/mol difference) with reduced PEG content, which may compromise aqueous solubility [2]. The balanced hydrophobicity/hydrophilicity of the C6-PEG3-C4 linker has been specifically cited as a design feature that optimizes hybrid molecule properties in resulting PROTACs .

PROTAC solubility LogP optimization drug-like properties

Conjugation Chemistry: Terminal Alkyl Chloride Enables Copper-Free Nucleophilic Substitution

(S,R,S)-AHPC-C6-PEG3-C4-Cl features a terminal C4 alkyl chloride reactive group that enables direct nucleophilic substitution conjugation to thiol- or amine-containing target protein ligands without requiring copper catalysts or additional activation steps [1]. This chemistry differs fundamentally from alkyne-terminated analogs (e.g., (S,R,S)-AHPC-PEG3-alkyne) that require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can introduce copper toxicity concerns in cell-based assays and may be incompatible with certain functional groups . The alkyl chloride moiety also contrasts with amine-terminated conjugates (e.g., (S,R,S)-AHPC-PEG3-NH2) that require carboxylic acid partners and amide coupling reagents . The C4 alkyl chloride provides a defined 4-carbon spacer that positions the conjugation site at an optimal distance from the PEG3 segment, with the halogen group serving as a suitable leaving group for efficient S_N2 reactions under mild conditions . This conjugation strategy has been specifically employed in the modular assembly of PROTACs targeting BCR-ABL using bosutinib and dasatinib warheads [2].

PROTAC conjugation alkyl chloride linker click chemistry alternative

(S,R,S)-AHPC-C6-PEG3-C4-Cl Validated Application Scenarios in PROTAC Research and Development


BCR-ABL Degrader Development for Chronic Myeloid Leukemia Research

This compound serves as a validated linker-ligand building block for constructing PROTACs targeting the oncogenic BCR-ABL fusion tyrosine kinase. The modular PROTAC design strategy described by Lai et al. (2016) specifically employed (S,R,S)-AHPC-C6-PEG3-C4-Cl conjugated to bosutinib and dasatinib warheads, demonstrating successful degradation of c-ABL and BCR-ABL via VHL E3 ligase recruitment [1]. The 20-atom linker length provided by this conjugate positions the warhead and E3 ligase ligand at an appropriate distance for ternary complex formation, with the balanced hydrophobicity/hydrophilicity of the C6-PEG3-C4 linker contributing to cellular activity .

HaloPROTAC Positive Control for Degradation Assay Validation

(S,R,S)-AHPC-C6-PEG3-C4-Cl functions as a HaloPROTAC that induces degradation of GFP-HaloTag7 fusion proteins in cell-based assays, providing a reliable positive control for validating PROTAC degradation efficiency and assay conditions [1]. The compound's validated degradation activity in the HaloTag system enables researchers to benchmark linker performance and confirm cellular uptake and E3 ligase engagement before proceeding with target-specific PROTAC synthesis . The PEG3 spacer length offers an intermediate control point between shorter PEG2 and longer PEG6 HaloPROTACs when optimizing linker length for novel targets [2].

VHL-Recruiting PROTAC Library Synthesis for Structure-Activity Relationship Studies

The compound's terminal alkyl chloride enables straightforward conjugation to diverse target protein ligands containing thiol or amine groups, facilitating the parallel synthesis of PROTAC libraries for structure-activity relationship (SAR) studies [1]. The copper-free conjugation chemistry avoids catalyst-related complications, while the defined 20-atom linker length provides a consistent spatial parameter for comparing warhead potency and E3 ligase recruitment efficiency across different target proteins . This building block approach accelerates hit-to-lead optimization in early-stage PROTAC drug discovery programs by eliminating the need for de novo linker synthesis and optimization [2].

Kinase Degrader Development with Validated VHL Exit Vector

The (S,R,S)-AHPC ligand in this conjugate utilizes a well-characterized exit vector from the VHL binding pocket that has been validated for efficient kinase degradation [1]. Studies examining VH032 linker attachment points have identified this specific exit vector as highly efficient for recruiting kinases to the VHL E3 ligase complex, with the PEG3 linker providing appropriate spatial orientation for productive ubiquitination . The C6-PEG3-C4 architecture maintains this validated geometry while offering the conjugation flexibility required for diverse kinase inhibitor warheads [2].

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